N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine
Description
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a glycine-conjugated derivative of 3-(3-(tert-butyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (CAS 777857-43-9). Its molecular framework comprises a fused furochromen core substituted with a tert-butyl group at position 3, a methyl group at position 5, and a ketone at position 5. The propanoic acid sidechain at position 6 is further conjugated to glycine via an amide bond .
Properties
Molecular Formula |
C21H23NO6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C21H23NO6/c1-11-12(5-6-18(23)22-9-19(24)25)20(26)28-17-8-16-14(7-13(11)17)15(10-27-16)21(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,22,23)(H,24,25) |
InChI Key |
MGIBXTBXQOHZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the furochromen core through a series of cyclization reactions. The tert-butyl and methyl groups are then introduced via alkylation reactions. Finally, the glycine moiety is attached through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .
Scientific Research Applications
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Furochromen Derivatives
The target compound shares its furo[3,2-g]chromen core with natural coumarin derivatives, which are known for anticoagulant and anti-inflammatory activities. However, the tert-butyl and methyl substituents likely modulate electronic and steric properties, altering binding affinity and metabolic stability compared to simpler coumarins .
Pyridazine Derivatives
In contrast, compounds like (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide (EP 4 374 877 A2) feature pyridazine cores with trifluoromethyl, morpholine, and fluorophenyl substituents. These modifications suggest applications in kinase inhibition or oncology due to enhanced receptor binding and metabolic resistance .
Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The tert-butyl group in all compounds increases logP values, favoring membrane permeability. However, the glycine conjugate’s polar amide bond may reduce logP compared to its parent acid .
- Metabolic Stability : Pyridazine derivatives with trifluoromethyl and morpholine groups exhibit higher resistance to oxidative metabolism than furochromen derivatives .
- Solubility : Glycine conjugation likely improves aqueous solubility relative to the parent acid, which lacks ionizable groups beyond the carboxylic acid .
Biological Activity
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 447.5 g/mol. It features a furochromen core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-propanoylglycine |
| InChI Key | VIPOCGNESDFULE-UHFFFAOYSA-N |
The compound interacts with specific molecular targets, primarily glycine transporters. It has been identified as a potential inhibitor of glycine transporter type 2 (GlyT-2), which plays a crucial role in neurotransmission and pain modulation.
GlyT-2 Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on GlyT-2. For instance, a related phenoxymethylbenzamide derivative demonstrated an IC50 value of 15.3 nM against human GlyT-2, suggesting that modifications to the structure can enhance potency against this target .
Cellular Signaling Pathways
The compound may modulate cellular signaling pathways involved in inflammation and apoptosis. By binding to receptors or enzymes, it can alter downstream signaling cascades, potentially leading to therapeutic effects in conditions characterized by dysregulated glycinergic signaling.
Anti-Allodynic Effects
In animal models of neuropathic pain, compounds targeting GlyT-2 have shown promise in reducing allodynia (pain from stimuli that do not normally provoke pain). For example, studies have demonstrated that GlyT-2 inhibitors can significantly alleviate pain responses in neuropathic models .
Antioxidant Properties
Preliminary studies suggest that derivatives of the furochromen structure may possess antioxidant properties. This could be beneficial in reducing oxidative stress in various pathological conditions.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. The following table summarizes key findings from recent literature:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
